molecular formula C17H18Si B13696876 2-Anthryltrimethylsilane

2-Anthryltrimethylsilane

Cat. No.: B13696876
M. Wt: 250.41 g/mol
InChI Key: FABWRHLTUXLPCY-UHFFFAOYSA-N
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Description

2-Anthryltrimethylsilane is an organosilicon compound that features an anthracene moiety attached to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthryltrimethylsilane typically involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Anthryltrimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydroanthracene derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagent used.

Scientific Research Applications

2-Anthryltrimethylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and photophysical properties.

    Biology and Medicine: Research is ongoing to investigate its potential as a fluorescent probe for biological imaging and as a building block for drug development.

    Industry: It is used in the development of advanced materials for electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 2-Anthryltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive anthracene moiety and the trimethylsilyl group. The anthracene moiety can undergo photochemical reactions, making it useful in applications requiring light absorption and emission. The trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler compound with a trimethylsilyl group attached to a hydrogen atom.

    Ethynyltrimethylsilane: Contains an ethynyl group instead of an anthracene moiety.

    2-(Trimethylsilyl)ethanethiol: Features a thiol group attached to a trimethylsilyl group.

Uniqueness

2-Anthryltrimethylsilane is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties and reactivity compared to other trimethylsilyl compounds. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.

Properties

Molecular Formula

C17H18Si

Molecular Weight

250.41 g/mol

IUPAC Name

anthracen-2-yl(trimethyl)silane

InChI

InChI=1S/C17H18Si/c1-18(2,3)17-9-8-15-10-13-6-4-5-7-14(13)11-16(15)12-17/h4-12H,1-3H3

InChI Key

FABWRHLTUXLPCY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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